molecular formula C5H6O3 B563541 Glutaric Anhydride-1,5-13C2 CAS No. 1189419-18-8

Glutaric Anhydride-1,5-13C2

Cat. No.: B563541
CAS No.: 1189419-18-8
M. Wt: 116.085
InChI Key: VANNPISTIUFMLH-MQIHXRCWSA-N
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Description

Glutaric Anhydride-1,5-13C2 is a specialized chemical compound used primarily in scientific research. It is a stable isotope-labeled compound, where two carbon atoms are replaced with the carbon-13 isotope. This compound has the molecular formula C3^13C2H6O3 and a molecular weight of 116.08 g/mol . It is typically used in proteomics research and other advanced scientific studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glutaric Anhydride-1,5-13C2 involves the incorporation of carbon-13 isotopes into the glutaric anhydride structure. This can be achieved through various synthetic routes, including the reaction of labeled glutaric acid with acetic anhydride under controlled conditions . The reaction typically requires an inert atmosphere and specific temperature control to ensure the incorporation of the isotopes without degradation of the compound.

Industrial Production Methods

Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of high-purity reagents and advanced synthesis techniques to ensure the consistent incorporation of carbon-13 isotopes. The final product is purified through crystallization or distillation to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Glutaric Anhydride-1,5-13C2 undergoes various chemical reactions, including:

    Hydrolysis: Converts the anhydride to glutaric acid in the presence of water.

    Esterification: Reacts with alcohols to form esters.

    Aminolysis: Reacts with amines to form amides.

Common Reagents and Conditions

Major Products

    Hydrolysis: Glutaric acid.

    Esterification: Glutaric esters.

    Aminolysis: Glutaric amides.

Scientific Research Applications

Glutaric Anhydride-1,5-13C2 is widely used in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of labeled compounds for NMR spectroscopy.

    Biology: Utilized in metabolic studies to trace biochemical pathways.

    Medicine: Employed in the development of diagnostic tools and therapeutic agents.

    Industry: Used in the production of polymers and corrosion inhibitors

Mechanism of Action

The mechanism of action of Glutaric Anhydride-1,5-13C2 involves its ability to act as a labeling agent. The carbon-13 isotopes incorporated into the compound allow researchers to trace its interactions and transformations in various chemical and biological systems. This enables the study of molecular targets and pathways involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research. This makes it particularly valuable in studies requiring detailed molecular insights .

Properties

IUPAC Name

(2,6-13C2)oxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c6-4-2-1-3-5(7)8-4/h1-3H2/i4+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VANNPISTIUFMLH-MQIHXRCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[13C](=O)O[13C](=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 3 mmole of tetrahydropyran, 10 mole % of N-hydroxyphthalimide relative to tetrahydropyran, 0.5 mole % of acetylacetonatocobalt(II) Co(AA)2 relative to tetrahydropyran, and 5 ml of acetic acid was stirred for 15 hours at 60° C. under an oxygen atmosphere. The products in the reaction mixture were analyzed by gas chromarography, and, as a result, tetrahydropyran was converted into δ-valerolactone (yield 28%), glutaric acid (yield 11%) and glutaric anhydride (yield 9%) with a conversion of 67%.
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3 mmol
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Co(AA)2
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5 mL
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Yield
28%
Yield
11%

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